
2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is a chemically modified nucleoside derivative. . This compound is characterized by the presence of an iodine atom at the 2-position of the adenosine molecule and a carboxy-2’,3’-acetonide group, which provides unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide typically involves the iodination of adenosine derivatives followed by the introduction of the carboxy-2’,3’-acetonide group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to achieve the iodination. The acetonide group is introduced through a reaction with acetone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced in compliance with regulatory guidelines and is suitable for use in analytical method development, method validation, and quality control applications .
化学反应分析
Types of Reactions
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The acetonide group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Reagents such as nucleophiles (e.g., thiols, amines) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic solutions to cleave the acetonide group
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various adenosine derivatives with different functional groups .
科学研究应用
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide has several scientific research applications:
Chemistry: Used in the synthesis of adenosine receptor agonists, which are important in studying receptor-ligand interactions.
Biology: Investigated for its potential role in modulating biological processes through adenosine receptors.
Medicine: Explored for therapeutic applications, particularly in cardiovascular and neurological disorders.
Industry: Utilized in the development of analytical methods and quality control processes for pharmaceutical products
作用机制
The mechanism of action of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. The compound acts as an agonist, binding to these receptors and mimicking the effects of natural adenosine. This interaction can modulate various physiological processes, including vasodilation, neurotransmission, and anti-inflammatory responses. The molecular targets include adenosine receptors A1, A2A, A2B, and A3, which are involved in different signaling pathways .
相似化合物的比较
Similar Compounds
Adenosine: The parent compound, which lacks the iodine and acetonide modifications.
2-Chloro Adenosine: Similar structure with a chlorine atom instead of iodine.
N6-Methyl Adenosine: Modified at the N6 position with a methyl group.
Uniqueness
2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is unique due to the presence of the iodine atom and the acetonide group. These modifications enhance its chemical stability and provide distinct biological activities compared to other adenosine derivatives .
属性
CAS 编号 |
141018-26-0 |
|---|---|
分子式 |
C13H14IN5O5 |
分子量 |
447.19 g/mol |
IUPAC 名称 |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C13H14IN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18)/t5-,6+,7-,10+/m0/s1 |
InChI 键 |
BPWZMRNNBQGXEV-HEZDBXPZSA-N |
手性 SMILES |
CC1(O[C@H]2[C@@H](O1)[C@@H](O[C@@H]2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
规范 SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)I)N)C |
同义词 |
1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


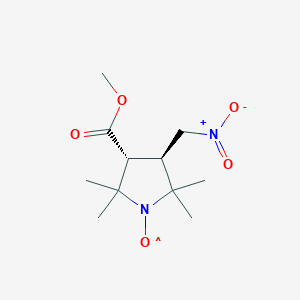
![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)
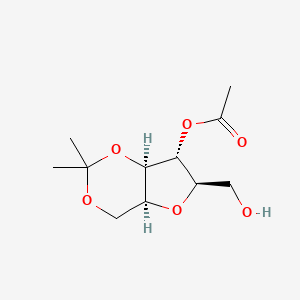
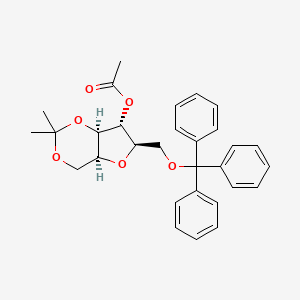
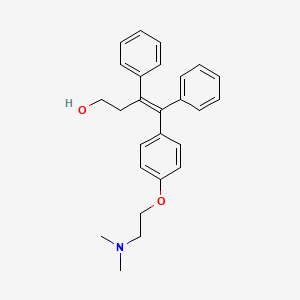
![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)
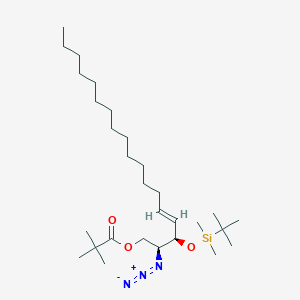

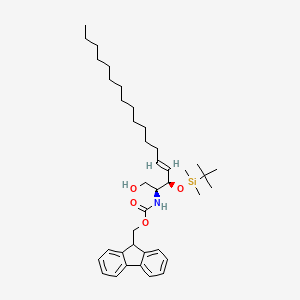

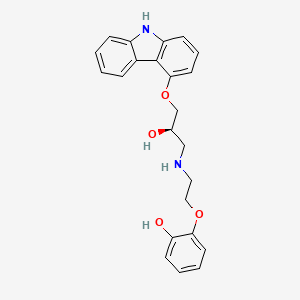
![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

